1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea is a synthetic organic compound that features a cyclopentyl group, a thiophene ring, and a benzyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(thiophen-3-yl)benzylamine. This reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the urea moiety could produce cyclopentylamines.
Scientific Research Applications
1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
- 1-Cyclopentyl-3-(2-methylphenyl)urea
- 1-Cyclopentyl-3-(2-chlorophenyl)urea
Comparison: 1-Cyclopentyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(19-15-6-2-3-7-15)18-11-13-5-1-4-8-16(13)14-9-10-21-12-14/h1,4-5,8-10,12,15H,2-3,6-7,11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTFYFCKMHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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